molecular formula C12H8ClN3OS B2786899 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide CAS No. 851169-62-5

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

Cat. No.: B2786899
CAS No.: 851169-62-5
M. Wt: 277.73
InChI Key: MNELAXQLESEQGP-UHFFFAOYSA-N
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Description

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a thiazole-based acetamide derivative characterized by a 2-chlorophenyl substitution at the 4-position of the thiazole ring and a cyanoacetamide group at the 2-position. The cyanoacetamide moiety introduces strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions, such as hydrogen bonding, which are critical for crystallinity and biological target binding .

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-9-4-2-1-3-8(9)10-7-18-12(15-10)16-11(17)5-6-14/h1-4,7H,5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELAXQLESEQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with cyanoacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the potential of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide as an anticancer agent.

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251) cells. The structure-activity relationship (SAR) indicates that specific substituents on the thiazole ring enhance its anticancer properties .
  • Case Studies :
    • A study demonstrated that derivatives of thiazole compounds showed promising results against several cancer types. For instance, one derivative exhibited an IC50 value of 23.30 ± 0.35 µM against A549 cells, indicating strong selectivity and potential for development as a therapeutic agent .
  • Comparative Efficacy :
    • In a comparative study, thiazole derivatives were synthesized and tested against standard drugs like cisplatin. Some compounds showed comparable or superior efficacy, suggesting their potential as alternative treatments .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Antibacterial Effects :
    • Research has shown that this compound exhibits significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis .
  • Case Studies :
    • A synthesized thiazole compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis, indicating strong potential for treating tuberculosis .

Anti-inflammatory Potential

The compound's anti-inflammatory properties have garnered attention in recent studies.

  • Biological Evaluation :
    • Various thiazole derivatives have been assessed for their anti-inflammatory effects, with some showing promising results in reducing inflammation markers in vitro .
  • Mechanistic Insights :
    • The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Summary Table of Applications

Application TypeActivityNotable Findings
AnticancerCytotoxicity against A549 and U251 cellsIC50 values as low as 23.30 ± 0.35 µM
AntimicrobialEffective against Staphylococcus aureusMIC of 0.09 µg/mL against Mycobacterium tuberculosis
Anti-inflammatoryReduces inflammation markersInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ primarily in substituents on the phenyl ring and the acetamide group. Key analogues include:

Compound Name Substituents (Thiazole-4-phenyl) Acetamide Modification Molecular Weight Key Properties/Activities Reference
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 2-Chlorophenyl Acetamide (CH₃CO-) 252.72 Crystallographic stability via N–H⋯N bonds
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Acetamide (CH₃CO-) 287.17 Structural similarity to penicillin lateral chain
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) 4-Hydroxy-3-methoxyphenyl Acetamide (CH₃CO-) 279.30 Non-selective COX-1/COX-2 inhibition
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl Chloroacetamide (ClCH₂CO-) 287.17 Antitumor activity; moderate solubility
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Morpholinoacetamide 337.83 Enhanced solubility due to morpholine
Target Compound : N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide 2-Chlorophenyl Cyanoacetamide (NC-CH₂CO-) 277.72 High polarity; potential for H-bonding

Key Structural Insights :

  • Phenyl ring substitution modulates steric and electronic effects. For example, 2-chlorophenyl (target compound) vs. 4-chlorophenyl () alters ring planarity and crystal packing .
  • Hydrogen bonding: Cyano and acetamide groups facilitate N–H⋯N and N–H⋯O interactions, as observed in related compounds .
Physicochemical Properties
  • Crystallinity: Hydrogen-bonding patterns (e.g., R₂²(8) motifs in ) are common in acetamide derivatives. The cyano group may introduce additional C–H⋯N interactions .
  • Stability: Cyanoacetamides are prone to hydrolysis under acidic/basic conditions, unlike morpholino or chloro derivatives .

Biological Activity

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈ClN₃OS
  • Molecular Weight : 277.73 g/mol
  • CAS Number : 851169-62-5
  • Purity : Minimum 95%

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on chloroacetamides, which includes compounds similar to this compound, revealed the following:

  • Effective Against :
    • Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA)
    • Moderately effective against Gram-negative bacteria (e.g., Escherichia coli)
    • Yeasts (e.g., Candida albicans)

The antimicrobial efficacy was attributed to the lipophilicity of the compounds, allowing them to penetrate cell membranes effectively .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus0.5 μg/mL
N-(4-fluorophenyl)-2-chloroacetamideEscherichia coli4 μg/mL
N-(3-bromophenyl)-2-chloroacetamideCandida albicans8 μg/mL

Antitumor Activity

In addition to antimicrobial properties, compounds with thiazole moieties have shown promising antitumor activity. A study investigating various thiazole derivatives found that:

  • This compound exhibited significant cytotoxic effects against several cancer cell lines .

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells. Specific studies reported the following results:

Table 2: Antitumor Activity Against Various Cancer Cell Lines

Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
A549 (Lung cancer)10.525.050.0
A431 (Epidermoid)8.020.045.0
SNB-75 (CNS)6.515.030.0

These findings indicate that the compound may selectively target tumor cells over normal cells, suggesting a potential for therapeutic applications in oncology .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Chlorophenyl Substituent : Enhances lipophilicity and facilitates membrane penetration.
  • Cyano Group : May contribute to the compound's reactivity and interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide, and how are reaction conditions optimized?

The compound is synthesized via condensation of cyanoacetic acid with a pre-formed thiazole intermediate, such as 4-(2-chlorophenyl)-1,3-thiazol-2-amine. Key steps include:

  • Substitution reactions under alkaline conditions to introduce the 2-chlorophenyl group (e.g., using 2-chloroaniline derivatives) .
  • Condensation with cyanoacetic acid in the presence of a coupling agent (e.g., DCC or EDCI) at 60–80°C in anhydrous solvents like DMF or THF .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the thiazole ring and cyanoacetamide moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. How can researchers identify and characterize common synthetic impurities?

Impurities often arise from incomplete substitution or side reactions (e.g., hydrolysis of the cyano group). Methods include:

  • Thin-Layer Chromatography (TLC) : To monitor reaction progress and detect byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection for quantitative impurity profiling .

Q. What storage conditions ensure the compound’s stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes/receptors (e.g., kinases) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or bioactivity trends .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-Response Replication : Validate activity using standardized assays (e.g., IC₅₀ in MTT assays for anti-tumor activity) .
  • Control Experiments : Test for off-target effects via gene knockout or inhibitor studies .
  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., cell line specificity) .

Q. How is the thiazole ring’s electronic structure probed experimentally and theoretically?

  • Spectroscopy : UV-Vis and IR to detect conjugation effects between the thiazole and cyanoacetamide groups .
  • X-ray Photoelectron Spectroscopy (XPS) : Measures electron density distribution on sulfur and nitrogen atoms .
  • DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Q. What in vitro assays are suitable for evaluating anti-tumor mechanisms?

  • Apoptosis Assays : Caspase-3/7 activation and Annexin V staining .
  • Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest .
  • Kinase Inhibition Profiling : Selectivity screening against a panel of oncogenic kinases .

Q. How can reaction mechanisms for thiazole functionalization be elucidated?

  • Isotopic Labeling : Track substituent incorporation using ¹³C-labeled precursors .
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer mechanistic pathways .

Q. What role does X-ray crystallography (via SHELX) play in resolving structural ambiguities?

SHELXL refines crystallographic data to atomic resolution, enabling precise determination of bond lengths, angles, and stereochemistry. For example, it can confirm the Z/E configuration of the cyanoacetamide group .

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